molecular formula C7H10O5 B019872 Dimethyl 2-oxoglutarate CAS No. 13192-04-6

Dimethyl 2-oxoglutarate

Cat. No. B019872
CAS RN: 13192-04-6
M. Wt: 174.15 g/mol
InChI Key: TXIXSLPEABAEHP-UHFFFAOYSA-N
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Description

Synthesis Analysis

DMOG can be synthesized through various chemical reactions, including reactions with zerovalent compounds of palladium and platinum, leading to the formation of metallacyclobutan-3-one complexes. The electrochemical behavior of DMOG has also been studied, providing insights into its reduction mechanisms and suggesting methods for its electroanalytical determination (Shah et al., 2010).

Molecular Structure Analysis

DMOG's molecular structure has been elucidated through various studies, including X-ray crystallography, which has provided detailed insights into its complexation with different metals and ligands. For instance, the complexation of Np(V) with DMOG has been examined, offering insights into thermodynamic parameters and structural aspects (Rao et al., 2010).

Chemical Reactions and Properties

DMOG undergoes various chemical reactions, including electrochemical reductions and complexation reactions. Its reaction with propargylamines, leading to the construction of a functionalized benzo[c]chromen-6-one core, showcases its versatility in synthesis (Duan et al., 2021). Furthermore, its coordination polymer with cobalt(II) demonstrates the diverse applications of DMOG in creating materials with unique structures and properties (Lee et al., 2002).

Physical Properties Analysis

The physical properties of DMOG, such as its melting point and solubility, are crucial for its application in various chemical and biological processes. Its behavior under different conditions, such as varying pH and temperature, has been extensively studied to understand its stability and reactivity.

Chemical Properties Analysis

DMOG's chemical properties, including its reactivity with different chemical agents and its role as a substrate in enzymatic reactions, are vital for its application in synthetic chemistry and biochemistry. Its involvement in 2-oxoglutarate-dependent oxygenases highlights its importance in enzymatic reactions and potential industrial applications (Peters & Buller, 2019).

Scientific Research Applications

  • Organic Chemistry Applications :

    • Dimethyl 2-oxoglutarate is a valuable reagent in organic synthesis, particularly in Doebner-von Miller-type annulations, quinoline synthesis, and as potential dienophiles (Berkman, 2001).
    • It serves as a precursor for the synthesis of novel 2H-1,4-benzothiazines and a 2,5-dihydro-1,5-benzothiazepine (Blitzke, Sicker, & Wilde, 1997).
  • Biological and Medical Research :

    • 2-Oxoglutarate-dependent oxygenases (2OGXs), of which this compound is a part, play diverse roles in biological processes like collagen biosynthesis, transcription regulation, fatty acid metabolism, and antibiotic biosynthesis. This knowledge is useful in medicine, agrochemistry, and biocatalysis (Islam, Leissing, Chowdhury, Hopkinson, & Schofield, 2018).
    • NMR methods using 2-oxoglutarate as a reporter ligand can screen and validate inhibitor discovery in biological processes (Leung et al., 2013).
    • It is a key metabolite in reflecting cellular nutritional status and regulating various metabolic pathways, including cAMP synthesis in Escherichia coli (Huergo & Dixon, 2015).
  • Industrial and Analytical Applications :

Mechanism of Action

Target of Action

Dimethyl 2-oxoglutarate (also known as Dimethyl α-ketoglutarate) is a crucial intermediate in the Krebs cycle and an essential nitrogen carrier in metabolic pathways during biological processes . It primarily targets enzymes such as isocitrate dehydrogenase (ICDH), glutamate dehydrogenase (GDH), succinate semialdehyde dehydrogenase (SSADH), and transaminases that directly contribute to the formation of KG .

Mode of Action

This compound interacts with its targets by serving as a substrate for these enzymes. It is involved in oxidations catalyzed by 2OG oxygenases for which it is a cosubstrate . It also upregulates HIF (hypoxia-inducible factor) by acting as a cell-permeable prolyl-4-hydroxylase inhibitor .

Biochemical Pathways

This compound plays a central role in the tricarboxylic acid (TCA) cycle, a fundamental biochemical pathway in carbon metabolism . It is produced by isocitrate dehydrogenase (IDH)-catalyzed decarboxylation of D-isocitrate and is converted to succinyl-CoA and CO2 by the 2OG dehydrogenase complex . It also acts as the major carbon skeleton for nitrogen-assimilatory reactions .

Result of Action

The action of this compound results in a multitude of metabolic processes. These include anti-oxidative defense, energy production, amino acid metabolism, modulation of signaling systems, and genetic modification . It also increases endogenous HIF-1α levels .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the electrochemical behavior of this compound can be investigated using cyclic voltammetry, square wave voltammetry, and differential pulse voltammetry with a glassy carbon electrode

properties

IUPAC Name

dimethyl 2-oxopentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O5/c1-11-6(9)4-3-5(8)7(10)12-2/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXIXSLPEABAEHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10157251
Record name 2-Oxopentanedioic acid, dimethyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10157251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13192-04-6
Record name Dimethyl 2-oxoglutarate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13192-04-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Oxopentanedioic acid, dimethyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013192046
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Oxopentanedioic acid, dimethyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10157251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethyl 2-oxoglutarate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0061388
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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